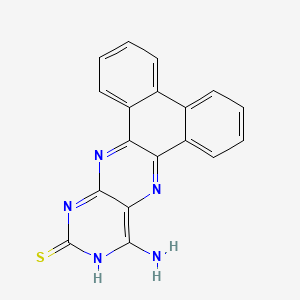
1,2-Dimethyl-1,2-ethanediyl 2-methyl-3-phenyl-2-propenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-1,2-ethanediyl 2-methyl-3-phenyl-2-propenoate is an organic compound with the molecular formula C16H18O2. It is a derivative of propenoic acid and features a phenyl group, making it a compound of interest in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1,2-ethanediyl 2-methyl-3-phenyl-2-propenoate typically involves the esterification of 2-methyl-3-phenyl-2-propenoic acid with 1,2-dimethyl-1,2-ethanediol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-1,2-ethanediyl 2-methyl-3-phenyl-2-propenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1,2-Dimethyl-1,2-ethanediyl 2-methyl-3-phenyl-2-propenoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-1,2-ethanediyl 2-methyl-3-phenyl-2-propenoate involves its interaction with specific molecular targets and pathways. The phenyl group can participate in π-π interactions, while the ester functionality can undergo hydrolysis to release active components. These interactions can modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-: Similar in structure but lacks the ester functionality.
2,3-Dimethyl-2,3-diphenylbutane: Shares the dimethyl and phenyl groups but differs in overall structure.
Bicyclo[3.1.1]hept-2-ene, 2,6-dimethyl-6-(4-methyl-3-pentenyl)-: Contains similar methyl groups but has a different core structure.
Properties
CAS No. |
84006-60-0 |
|---|---|
Molecular Formula |
C24H26O4 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
3-[(E)-2-methyl-3-phenylprop-2-enoyl]oxybutan-2-yl (E)-2-methyl-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H26O4/c1-17(15-21-11-7-5-8-12-21)23(25)27-19(3)20(4)28-24(26)18(2)16-22-13-9-6-10-14-22/h5-16,19-20H,1-4H3/b17-15+,18-16+ |
InChI Key |
LMLNTJBRBYQSOB-YTEMWHBBSA-N |
Isomeric SMILES |
CC(OC(=O)/C(=C/C1=CC=CC=C1)/C)C(OC(=O)/C(=C/C2=CC=CC=C2)/C)C |
Canonical SMILES |
CC(C(C)OC(=O)C(=CC1=CC=CC=C1)C)OC(=O)C(=CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



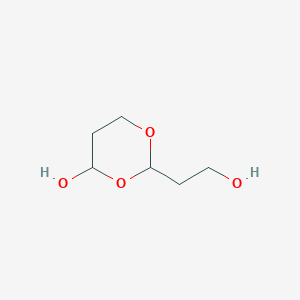

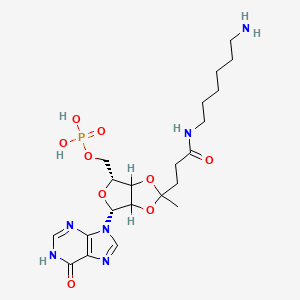
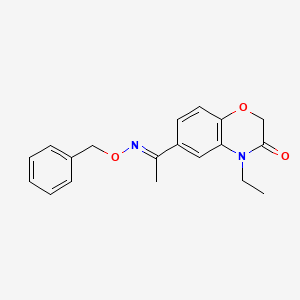
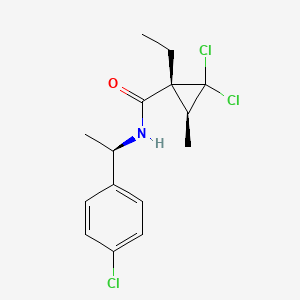
![ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride](/img/structure/B12733347.png)
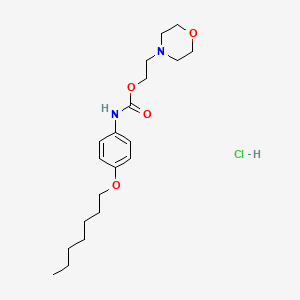
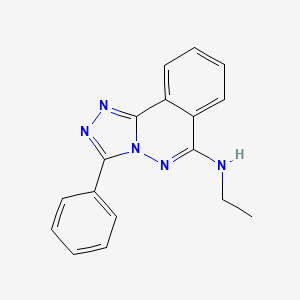
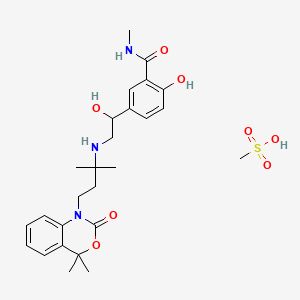


![oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane](/img/structure/B12733376.png)
